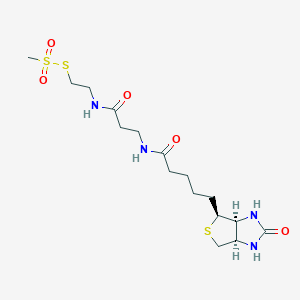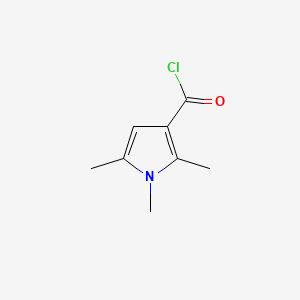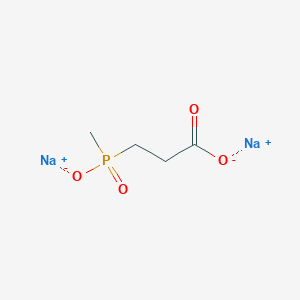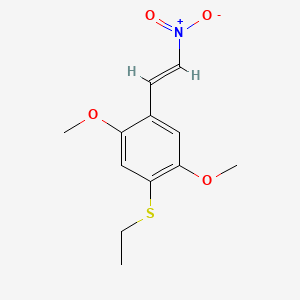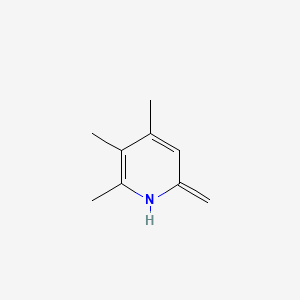![molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyrene-d12 CAS No. 203578-33-0](/img/structure/B589106.png)
Indeno[1,2,3-cd]pyrene-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno[1,2,3-cd]pyrene-d12 is a yellowish, aromatic hydrocarbon consisting of six fused rings . It is a labelled analogue of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen . It is primarily found in certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, soot and petroleum asphalt .
Synthesis Analysis
Indeno[1,2,3-cd]pyrene and its analogs can be prepared by Pd-catalyzed cross-coupling reactions and acid-mediated cycloisomerization .Molecular Structure Analysis
The molecular formula of Indeno[1,2,3-cd]pyrene-d12 is C22H12 . The structure can be described as a combination of an indeno molecule and a pyrene molecule with a fluoranthene network .Chemical Reactions Analysis
Indeno[1,2,3-cd]pyrene can undergo reaction with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene respectively .Physical And Chemical Properties Analysis
Indeno[1,2,3-cd]pyrene-d12 has a molecular weight of 288.4 g/mol . It is insoluble in water .Aplicaciones Científicas De Investigación
Air Pollution Research
Indeno[1,2,3-cd]pyrene is a prominent air pollutant . It’s associated with ambient PM2.5 and has been found in high levels in industrial cities . Research in this area focuses on understanding the impact of this compound on air quality and human health .
2. Asthma and Allergic Lung Inflammation Studies This compound has been linked to asthma and allergic lung inflammation . Studies have shown that exposure to Indeno[1,2,3-cd]pyrene enhances allergic lung inflammation via the aryl hydrocarbon receptor . This research is crucial for understanding the environmental triggers of asthma and developing potential treatments .
Biochemical Research
Indeno[1,2,3-cd]pyrene is used as a reagent in biochemical research . It’s particularly useful in studies involving the aryl hydrocarbon receptor, as it binds to the XRE promoter region of genes it activates .
Cancer Research
Due to its mutagenic and carcinogenic nature, Indeno[1,2,3-cd]pyrene is often used in cancer research . It’s used to study the mechanisms of carcinogenesis and the effects of environmental pollutants on cancer development .
Environmental Remediation
Indeno[1,2,3-cd]pyrene is a target compound in environmental remediation studies . For example, research has been conducted on the degradation of Indeno[1,2,3-cd]pyrene using Candida tropicalis NN4 in the presence of iron nanoparticles and produced biosurfactant .
Industrial Applications
Although not a direct application in scientific research, it’s worth noting that Indeno[1,2,3-cd]pyrene is found in commercial products like coal tar, coal tar pitch, creosote, bitumen, and asphalt . This makes it relevant in industrial and environmental research.
Mecanismo De Acción
Indeno[1,2,3-cd]pyrene is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Direcciones Futuras
As a polycyclic aromatic hydrocarbon (PAH), Indeno[1,2,3-cd]pyrene-d12 is of interest in studies of environmental exposure and air pollution. Many compounds of this class are formed when burning coal, oil, gas, wood, household waste, and tobacco, and can bind to or form small particles in the air . Future research may focus on understanding the formation and impact of such compounds in various environments.
Propiedades
IUPAC Name |
3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBHARYMNFBPS-AQZSQYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno[1,2,3-cd]pyrene-d12 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



